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Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-
methoxypropanoic acid as a versatile building block in organic synthesis. It is a valuable

intermediate for the preparation of various esters and amides, which are key structural motifs in

numerous pharmaceuticals and functional materials.

Overview and Physicochemical Properties
3-Methoxypropanoic acid is a carboxylic acid characterized by the presence of a methoxy

group at the β-position. This structural feature influences its reactivity and the properties of its

derivatives.

Property Value Reference

Molecular Formula C₄H₈O₃

Molecular Weight 104.10 g/mol

Boiling Point 116 °C at 9 mmHg

Density 1.108 g/mL at 25 °C

Refractive Index n20/D 1.420

Appearance Colorless liquid
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Applications in Organic Synthesis
3-Methoxypropanoic acid is primarily utilized in the synthesis of its corresponding esters and

amides. These derivatives serve as important intermediates in the development of more

complex molecules, including active pharmaceutical ingredients.

A key application is in the synthesis of Lacosamide, an anticonvulsant drug, where N-benzyl-3-

methoxypropanamide is a crucial intermediate.

Experimental Protocols
Esterification Reactions
Esterification of 3-methoxypropanoic acid can be achieved through various methods,

including the classic Fischer esterification under acidic catalysis.

Protocol 3.1.1: Fischer Esterification - Synthesis of Methyl 3-Methoxypropanoate

This protocol describes the synthesis of methyl 3-methoxypropanoate via the reaction of

methanol and methyl acrylate, which is a common industrial route. A laboratory-scale Fischer

esterification can be adapted from this principle.

Reaction:

Fischer Esterification of 3-Methoxypropanoic Acid.

Materials:

3-Methoxypropanoic acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a solution of 3-methoxypropanoic acid (1.0 eq) in a large excess of anhydrous methanol

(e.g., 10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1

eq) while cooling in an ice bath.

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, carefully neutralize the excess acid by slowly adding

saturated sodium bicarbonate solution until effervescence ceases.

Remove the bulk of the methanol using a rotary evaporator.

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to afford the crude methyl 3-methoxypropanoate.

Purify the product by distillation if necessary.

Quantitative Data for Esterification:
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Alcohol Catalyst
Reaction
Time (h)

Temperatur
e (°C)

Yield (%) Reference

Methanol H₂SO₄ 4-6 Reflux
>80

(expected)

General

Protocol

Ethanol H₂SO₄ 4-6 Reflux
>80

(expected)
[1]

n-Propanol H₂SO₄ 4-6 Reflux
>80

(expected)

n-Butanol H₂SO₄ 4-6 Reflux
>80

(expected)

Note: Specific yield data for direct Fischer esterification of 3-methoxypropanoic acid is not

readily available in the provided search results. The expected yields are based on general

knowledge of Fischer esterifications.

Amide Coupling Reactions
The formation of amides from 3-methoxypropanoic acid typically requires the use of a

coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides

like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-

hydroxybenzotriazole), or uronium-based reagents like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol 3.2.1: EDC/HOBt Mediated Amide Coupling - Synthesis of N-Benzyl-3-

methoxypropanamide

Reaction Workflow:
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Step 1: Activation

Step 2: Coupling

3-Methoxypropanoic Acid
Active Ester Intermediate+ EDC, HOBt

EDC

HOBt

N-Benzyl-3-methoxypropanamide
+ Benzylamine

Benzylamine

Click to download full resolution via product page

EDC/HOBt Mediated Amide Coupling Workflow.

Materials:

3-Methoxypropanoic acid

Benzylamine

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

HOBt (1-Hydroxybenzotriazole)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

1 M HCl solution

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Dissolve 3-methoxypropanoic acid (1.0 eq), HOBt (1.2 eq), and the amine (e.g.,

benzylamine, 1.1 eq) in anhydrous DCM or DMF.

Cool the mixture to 0 °C in an ice bath.

Add EDC·HCl (1.2 eq) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by TLC.

If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl,

saturated sodium bicarbonate solution, and brine.

If using DMF, quench the reaction with water and extract the product with a suitable organic

solvent (e.g., ethyl acetate). Wash the organic extracts as described in step 5.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 3.2.2: HATU Mediated Amide Coupling

Reaction Workflow:
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Step 1: Activation

Step 2: Coupling

3-Methoxypropanoic Acid
Activated Ester+ HATU, DIPEA

HATU

DIPEA

Product Amide
+ Amine

Amine (e.g., Aniline)

Click to download full resolution via product page

HATU Mediated Amide Coupling Workflow.

Materials:

3-Methoxypropanoic acid

Amine (e.g., aniline, morpholine)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate

Procedure:

To a solution of 3-methoxypropanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq)

and DIPEA (2.0-3.0 eq).

Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

Add the amine (1.1 eq) to the reaction mixture.

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amide Coupling:

Amine
Coupling
Reagent

Base Solvent Yield (%) Reference

Benzylamine EDC/HOBt DIPEA DCM
70-90

(expected)

General

Protocol

Aniline HATU DIPEA DMF
60-80

(expected)

General

Protocol

Morpholine EDC/HOBt TEA DCM
70-90

(expected)

General

Protocol
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Note: Specific yield data for the direct amide coupling of 3-methoxypropanoic acid with these

amines is not readily available in the provided search results. The expected yields are based

on general knowledge of these coupling reactions.

Safety Information
3-Methoxypropanoic acid is a corrosive substance and should be handled with appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in

a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and

handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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